molecular formula C10H17N2O15P3 B1218099 5-Methyluridine 5'-(tetrahydrogen triphosphate)

5-Methyluridine 5'-(tetrahydrogen triphosphate)

Cat. No. B1218099
M. Wt: 498.17 g/mol
InChI Key: RZCIEJXAILMSQK-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TTP is a pyrimidine ribonucleoside 5'-triphosphate in which the pyrimidine element is 5-methyluracil. It is a conjugate acid of a TTP(4-).

Scientific Research Applications

1. Inhibitor of Hepatitis C Virus Polymerase

5-Methyluridine analogs, specifically the triphosphate forms like RO2433-TP, have been studied for their potent inhibitory effects on the hepatitis C virus (HCV) RNA-dependent RNA polymerase. These compounds act by interfering with the replication process of the virus, offering a potential pathway for therapeutic intervention in HCV infections (Murakami et al., 2007).

2. Role in DNA and RNA Modifications

5-Methyluridine and its derivatives are also important in the study of DNA and RNA modifications. They are involved in the processes of methylation and demethylation, which are crucial for cellular functions and gene regulation. For instance, enzymes that modify RNA molecules rely on the tripartite structure of nucleotides like 5-methyluridine for catalytic activities, impacting gene expression and epigenetic regulation (Walsh, 2022).

3. Enzymatic Synthesis and Characterization

Research has also focused on the enzymatic methods for synthesizing 5-methyluridine derivatives and characterizing their properties. These studies have implications for understanding the molecular mechanisms of nucleotide modifications and their roles in biological systems, such as the synthesis of modified nucleoside triphosphates like 5-methylcytidine-5′-triphosphate (Wang et al., 1982).

4. Impact on Transcription and Gene Regulation

Modifications involving 5-methyluridine can directly impact transcription processes and gene regulation. For example, the presence of methylated nucleotides like 5-methyluridine in RNA can affect the binding and activity of RNA polymerases, thereby influencing gene expression patterns (Wang et al., 2015).

5. Application in Nucleotide Array-Based Sequence Analysis

5-Methyluridine and its derivatives are used in high-density oligonucleotide array-based sequence analysis, aiding in the screening of genes for mutations and variations. This has significant implications in genomic studies and personalized medicine (Hacia et al., 1998).

properties

Product Name

5-Methyluridine 5'-(tetrahydrogen triphosphate)

Molecular Formula

C10H17N2O15P3

Molecular Weight

498.17 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

RZCIEJXAILMSQK-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyluridine 5'-(tetrahydrogen triphosphate)
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